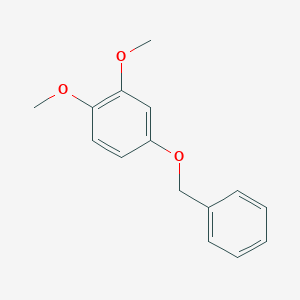

4-(Benzyloxy)-1,2-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy and two methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1,2-dimethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and benzyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone or dimethylformamide (DMF).

Procedure: The 1,2-dimethoxybenzene is reacted with benzyl bromide under reflux conditions to form the desired product, this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Directed Deprotection Reactions

The compound undergoes selective deprotection under controlled conditions:

Key Observations :

-

Benzyl groups are selectively cleaved via catalytic hydrogenation without affecting methoxy groups .

-

Boron trichloride selectively demethylates sterically accessible positions .

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy and benzyloxy groups activate the benzene ring toward electrophiles, directing substitution to the para and ortho positions relative to existing substituents.

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0°C

-

Product : 4-(Benzyloxy)-1,2-dimethoxy-3-nitrobenzene (major)

-

Regioselectivity : Nitration occurs para to the benzyloxy group due to steric hindrance from methoxy substituents .

Halogenation

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂ yields 5-bromo-4-(benzyloxy)-1,2-dimethoxybenzene .

-

Fluorination : Microflow fluorination using Bu₄NF(t-BuOH)₄ achieves 86% yield under optimized conditions (10 mL/min flow rate, 9.7 s residence time) .

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C in ethanol

-

Outcome : Benzyloxy → hydroxy conversion while retaining methoxy groups .

Borohydride Reduction

-

Reagents : NaBH₄ in THF/MeOH

-

Application : Reduces carbonyl groups in hybrid derivatives (e.g., benzophenone analogs) while leaving the aromatic system intact .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acid | Biaryl derivatives | 70–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | N-Aryl aminobenzene analogs | 65–75% |

Stability and Handling Considerations

-

Light Sensitivity : Degrades under prolonged UV exposure due to the benzyloxy group.

-

Storage : Stable at −20°C under argon for >12 months.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzene ring substituted with two methoxy groups and a benzyloxy group. The presence of these functional groups contributes to its chemical reactivity and biological properties. Its structural similarity to other bioactive molecules suggests potential applications in medicinal chemistry, particularly in drug design and development.

Synthetic Applications

4-(Benzyloxy)-1,2-dimethoxybenzene serves as a valuable building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Other Organic Compounds : Its structure allows for electrophilic substitution reactions, facilitating the creation of more complex molecules. For instance, it can be brominated to produce derivatives such as 4-bromoveratrole .

- Dye Production : The compound can be used as a precursor in synthesizing azo dyes for textile applications .

A study exploring the biological activity of structurally similar compounds highlighted the potential of this compound in drug development. The findings suggested that modifications to the methoxy and benzyloxy groups could enhance its efficacy against specific targets such as cancer cells or bacteria.

Synthesis Methodologies

Various methodologies for synthesizing this compound have been documented. These include:

- Electrophilic Aromatic Substitution : Utilizing bromination or other halogenation methods to introduce reactive groups that can further undergo transformations.

- Protective Group Strategies : Employing protective groups during synthesis to facilitate multi-step reactions without unwanted side reactions .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-1,2-dimethoxybenzene involves its interaction with various molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzyl Alcohol: Similar structure but lacks the additional methoxy group.

1,2-Dimethoxybenzene: Lacks the benzyloxy group.

4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of the methoxy groups.

Actividad Biológica

4-(Benzyloxy)-1,2-dimethoxybenzene, also known as 4-(benzyloxy)-1,2-dimethoxy-phenol, is an organic compound with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two methoxy groups and a benzyloxy group. The structural arrangement enhances its reactivity and biological profile compared to other similar compounds. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although specific mechanisms are yet to be fully elucidated.

- Antimycobacterial Activity : A study focused on related compounds demonstrated that derivatives containing the benzyloxy group showed significant inhibitory activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to established treatments like isoniazid .

- Cell Viability : In vitro tests have indicated that certain derivatives of this compound are selective for bacterial cells without significantly affecting the viability of mammalian cells such as Vero and HepG2 .

Synthesis Methods

Various methods have been developed for synthesizing this compound. Notable approaches include:

- Chemical Synthesis : The compound can be synthesized through traditional organic synthesis techniques involving the introduction of methoxy and benzyloxy groups onto a benzene core.

- Modification of Existing Compounds : Structural analogs can be synthesized by modifying existing compounds with similar functionalities, which may enhance specific biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Contains a methoxy and hydroxyl group | Known for its analgesic properties |

| 4-Methoxyphenol | Contains one methoxy group | Used as an antiseptic |

| 2-Benzyloxy-1,3-dimethoxybenzene | Similar dimethoxy substitutions | Exhibits different reactivity patterns |

The unique arrangement of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.

Antimycobacterial Evaluation

A significant study investigated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound. The findings revealed that two derivatives exhibited MIC values of approximately 2.7 µM and 2.8 µM against M. tuberculosis, indicating promising potential for drug development against tuberculosis .

Selectivity Studies

In assessing the selectivity of synthesized compounds, researchers evaluated their effects on Vero and HepG2 cells. The results indicated that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

1,2-dimethoxy-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-16-14-9-8-13(10-15(14)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVNTNJIKGEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.